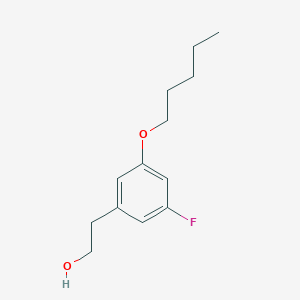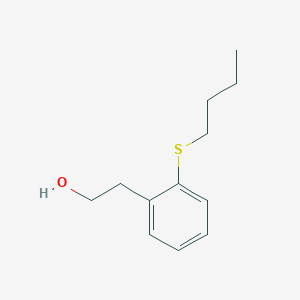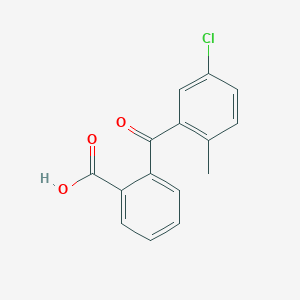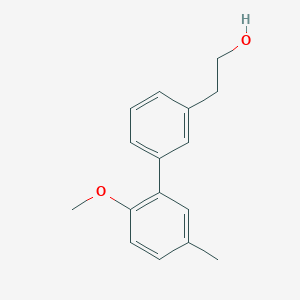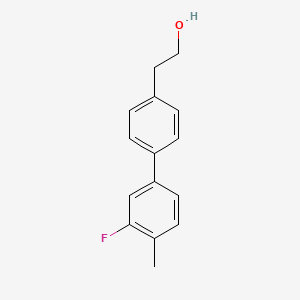
4-(3-Fluoro-4-methylphenyl)phenethyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methylphenyl)phenethyl alcohol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a phenethyl alcohol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)phenethyl alcohol can be achieved through several synthetic routes. One common method involves the regioselective hydroboration of 3-fluorophenethyl alcohol, followed by further functionalization to introduce the methyl group . The reaction conditions typically involve the use of borane reagents and specific catalysts to ensure regioselectivity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(3-Fluoro-4-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(3-Fluoro-4-methylphenyl)acetophenone.
Reduction: Formation of 4-(3-Fluoro-4-methylphenyl)ethylbenzene.
Substitution: Formation of 4-(3-Methoxy-4-methylphenyl)phenethyl alcohol.
科学研究应用
4-(3-Fluoro-4-methylphenyl)phenethyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the phenethyl alcohol moiety can influence its binding affinity and reactivity with enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and alteration of cellular processes .
相似化合物的比较
Similar Compounds
3-Fluorophenethyl alcohol: Similar structure but lacks the methyl group.
4-(Trifluoromethyl)phenethyl alcohol: Contains a trifluoromethyl group instead of a single fluorine atom.
3-Methylphenethyl alcohol: Lacks the fluorine atom but contains the methyl group
Uniqueness
4-(3-Fluoro-4-methylphenyl)phenethyl alcohol is unique due to the combination of both fluorine and methyl substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-11-2-5-14(10-15(11)16)13-6-3-12(4-7-13)8-9-17/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVONQPZKXUVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
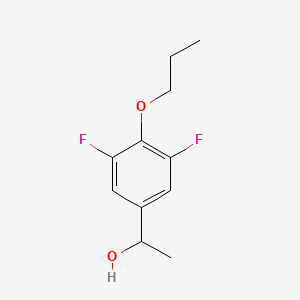
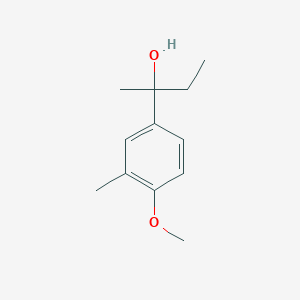
![cis-2-[3-Fluoro-4-(trifluoromethoxy)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B8001231.png)
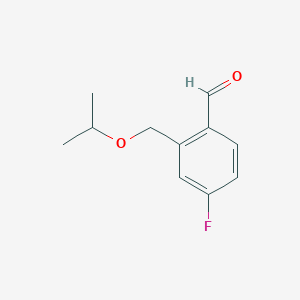
![4-Chloro-3-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride](/img/structure/B8001237.png)
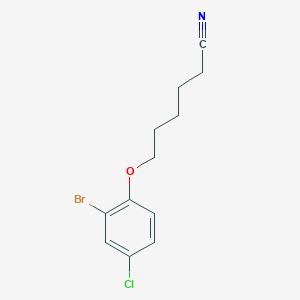
![3-[(sec-Butyloxy)methyl]thiophenol](/img/structure/B8001253.png)
